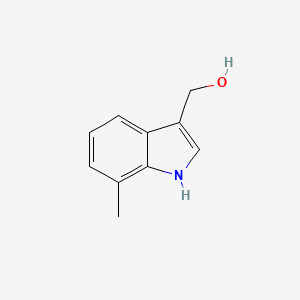

(7-Methyl-1H-indol-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(7-Methyl-1H-indol-3-yl)methanol is an organic compound with the molecular formula C10H11NO. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes a methyl group at the 7th position and a hydroxymethyl group at the 3rd position of the indole ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-1H-indol-3-yl)methanol typically involves the reaction of 7-methylindole with formaldehyde under acidic or basic conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(7-Methyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding indole derivative without the hydroxymethyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: 7-Methyl-1H-indole-3-carboxaldehyde or 7-Methyl-1H-indole-3-carboxylic acid.

Reduction: 7-Methylindole.

Substitution: Various substituted indole derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that (7-Methyl-1H-indol-3-yl)methanol exhibits promising anticancer properties. It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. Studies have demonstrated its effectiveness against several cancer cell lines, suggesting that it may induce apoptosis (programmed cell death) and alter cell cycle progression. The compound's mechanism involves disrupting microtubule dynamics, making it a candidate for further pharmacological exploration in cancer treatment.

Anti-inflammatory and Neuroprotective Effects

Similar indole derivatives have been recognized for their anti-inflammatory and neuroprotective effects. This suggests that this compound could be explored for therapeutic applications in neurodegenerative diseases and inflammation-related conditions.

Organic Synthesis

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, which may include:

- Friedel-Crafts Alkylation : Introducing the methyl group onto the indole structure.

- Hydroxymethylation : Modifying the indole to incorporate the hydroxymethyl group.

These synthetic routes are essential for producing derivatives with tailored biological activities.

Structure-Activity Relationship Studies

The structure of this compound allows for extensive modifications that can influence its biological activity. Research has focused on how alterations to the indole structure affect binding affinity to biological targets like tubulin. This area of study is critical for developing more potent derivatives with enhanced therapeutic profiles.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1H-Indole | Basic indole structure | Found in numerous natural products |

| 7-Methylindole | Methyl group at position 7 | Exhibits enhanced biological activity |

| 5-Methylindole | Methyl group at position 5 | Known for neuroprotective effects |

| Indole-3-carboxylic acid | Carboxylic acid functional group | Used in organic synthesis and as a building block |

| N-(1-methylindol-3-yl)methanamine | Amine group attached to an indole | Potential antidepressant properties |

This table illustrates how this compound stands out due to its specific substitution pattern, influencing both its chemical reactivity and biological activity compared to other indoles.

Wirkmechanismus

The mechanism of action of (7-Methyl-1H-indol-3-yl)methanol involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific biological context and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-carbinol: A naturally occurring compound with similar structure but without the methyl group at the 7th position.

3,3’-Diindolylmethane: A dimeric product of indole-3-carbinol with distinct biological activities.

Tryptophol: An indole derivative with a hydroxymethyl group at the 3rd position but without the methyl group at the 7th position

Uniqueness

(7-Methyl-1H-indol-3-yl)methanol is unique due to the presence of both the methyl group at the 7th position and the hydroxymethyl group at the 3rd position. This unique structure imparts distinct chemical and biological properties compared to other indole derivatives .

Biologische Aktivität

(7-Methyl-1H-indol-3-yl)methanol, a derivative of indole, exhibits a range of biological activities that have garnered attention in recent research. This compound is characterized by a methyl group at the 7th position and a hydroxymethyl group at the 3rd position of the indole ring, which contributes to its unique biological properties. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been studied for various biological activities, including:

- Antiviral : Exhibits potential antiviral properties.

- Anticancer : Induces apoptosis in cancer cells and inhibits cell proliferation.

- Antimicrobial : Demonstrates activity against various bacterial strains, including multidrug-resistant strains.

- Anti-inflammatory : May reduce inflammation through specific biochemical pathways.

- Antioxidant : Protects cells from oxidative stress.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : It binds with high affinity to multiple receptors, influencing various signaling pathways.

- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.

- Apoptosis Induction : Triggers programmed cell death in a dose-dependent manner.

- Inhibition of Tubulin Polymerization : Similar to colchicine, it inhibits the polymerization of tubulin, which is crucial for cell division.

Anticancer Activity

A study demonstrated that this compound effectively induced apoptosis in HeLa and MCF-7 cancer cell lines, with IC50 values indicating potent activity (IC50 = 0.34 μM for MCF-7) . The compound's ability to arrest cells in the G2/M phase suggests its potential as a chemotherapeutic agent.

Antimicrobial Properties

In antimicrobial studies, this compound showed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL . The compound's effectiveness against multidrug-resistant strains highlights its potential as an alternative antimicrobial agent.

In Vivo Efficacy

In vivo studies on mice demonstrated that derivatives based on this compound exhibited good tolerability and low toxicity while effectively suppressing experimental sepsis caused by staphylococcal infections . This suggests that the compound may be viable for therapeutic applications beyond laboratory settings.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 0.5 | 0.34 |

| Indole-3-carbinol | Anticancer | 1.0 | 0.52 |

| 3,3'-Diindolylmethane | Anticancer | 0.8 | 0.76 |

This table summarizes the biological activities and potency of this compound compared to similar compounds. Its unique structure enables distinct interactions within biological systems that contribute to its efficacy.

Eigenschaften

IUPAC Name |

(7-methyl-1H-indol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-5,11-12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXJDKDRSWZQEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.